2-Ethoxy-3,5-difluorobenzylamine
Description
Overview of Fluorinated Benzylamines in Organic Synthesis
Fluorinated benzylamines represent a privileged class of compounds in organic synthesis, primarily serving as versatile intermediates and building blocks. The incorporation of fluorine atoms into the benzylamine (B48309) scaffold can profoundly alter the physicochemical properties of the parent molecule. These alterations include changes in basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated benzylamines are frequently utilized in the development of pharmaceuticals and agrochemicals. grafiati.com
The synthesis of these compounds often involves strategies such as the direct fluorination of benzylic C-H bonds, the reduction of corresponding benzonitriles or amides, or the amination of fluorinated benzyl (B1604629) halides. beilstein-journals.orgbeilstein-journals.org For instance, a common route to difluorobenzylamines involves the reduction of a difluorobenzaldehyde in the presence of an amine source. google.com The development of efficient and selective methods for creating C-F bonds remains an active area of research, with modern techniques including palladium-catalyzed C-H fluorination and photoredox catalysis. beilstein-journals.orgresearchgate.net The unique properties imparted by fluorine make these benzylamine derivatives valuable synthons for constructing more complex and functionally rich molecules.
Significance of Ethoxy and Difluoro Substitution Patterns on Aromatic Amines
The reactivity and characteristics of an aromatic amine are heavily influenced by the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects.
The two fluorine atoms on the 2-Ethoxy-3,5-difluorobenzylamine ring are strongly electronegative, exerting a powerful electron-withdrawing inductive effect. lumenlearning.comlibretexts.org This effect generally deactivates the aromatic ring towards electrophilic substitution and can lower the basicity (pKa) of the benzylamine nitrogen. nih.gov The placement of fluorine can also introduce unique conformational constraints and create specific interactions, such as hydrogen bonds, which are critical in medicinal chemistry for enhancing binding to target proteins.
Conversely, the ethoxy group (-OCH₂CH₃) is generally considered an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic π-system. lumenlearning.com This electron donation can activate the ring towards electrophilic substitution. The ethoxy group also increases the lipophilicity (fat-solubility) of the molecule, a key parameter influencing a compound's ability to cross biological membranes. In a molecule like this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing difluoro groups creates a unique electronic and steric environment that can be exploited in molecular design. researchgate.netnih.gov The presence of a substituent in the ortho position to the amine can also cause a significant increase in the activation energy for certain reactions. researchgate.netnih.gov
Research Context and Scope for this compound
This compound, a clear, colorless liquid, is recognized within the scientific community as a specialized chemical intermediate. cymitquimica.com While extensive, dedicated studies on this specific molecule are not widely published, its research context can be inferred from its chemical structure and the applications of closely related analogs. Its precursor, 2-ethoxy-3,5-difluorobenzoic acid, is documented as a key intermediate for synthesizing complex heterocyclic structures like benzimidazoles, which are scaffolds for kinase inhibitors and antimicrobial agents.
Given this precedent, this compound is primarily utilized as a building block in synthetic and medicinal chemistry. Researchers can leverage its functional groups—the nucleophilic amine and the uniquely substituted aromatic ring—to construct larger, more complex molecules with potential biological activity. Its availability from specialty chemical suppliers underscores its role as a tool for laboratory-scale synthesis in drug discovery and materials science research programs. cymitquimica.com The strategic combination of ethoxy and difluoro substituents makes it a valuable component for creating libraries of compounds to screen for desired therapeutic or material properties.
Compound Data
Below is a summary of the key chemical identifiers and properties for the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxy-3,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDCPAAAKKLOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281144 | |
| Record name | 2-Ethoxy-3,5-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-86-0 | |
| Record name | 2-Ethoxy-3,5-difluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-3,5-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 2 Ethoxy 3,5 Difluorobenzylamine
Reactions Involving the Primary Amine Functionality
The primary amine group is a versatile functional handle, readily participating in a wide array of chemical reactions, including oxidations, acylations, and condensations.
Oxidation Reactions (e.g., to Imines and Nitriles)
Primary amines, particularly benzylamines, can be oxidized to form imines and, under more forcing conditions, nitriles. The specific outcome depends on the choice of oxidizing agent and the reaction conditions. The initial oxidation product is typically the corresponding imine, which may be hydrolyzed to an aldehyde or further oxidized to a nitrile.
Mild oxidizing agents can selectively convert the benzylamine (B48309) to an imine. Stronger oxidants are required for the conversion to the nitrile.
| Reactant | Oxidizing Agent | Product |
| 2-Ethoxy-3,5-difluorobenzylamine | Mild Oxidant (e.g., MnO₂) | N-(2-Ethoxy-3,5-difluorobenzylidene)methanamine |
| This compound | Strong Oxidant (e.g., I₂/TBHP/aq. NH₃) | 2-Ethoxy-3,5-difluorobenzonitrile |
Reduction Reactions to Amine Derivatives
While the primary amine is already in a reduced state, it can be converted to secondary or tertiary amines through processes like reductive amination. In this two-step, one-pot reaction, the primary amine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a more substituted amine.
This method is highly effective for creating N-alkylated or N-arylated derivatives of the parent benzylamine.
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| This compound | Acetaldehyde | NaBH(OAc)₃ | N-Ethyl-2-ethoxy-3,5-difluorobenzylamine |
| This compound | Acetone | NaBH₄ | N-Isopropyl-2-ethoxy-3,5-difluorobenzylamine |
| This compound | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-2-ethoxy-3,5-difluorobenzylamine |
Amide Formation and Coupling Reactions
One of the most fundamental reactions of primary amines is their acylation to form amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be accomplished using a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). jecst.orgechemi.com
These reactions are generally high-yielding and are central to the synthesis of a vast number of biologically active molecules.
| Reactant 1 | Reactant 2 | Coupling Method/Reagent | Product |
| This compound | Acetyl Chloride | Base (e.g., Triethylamine) | N-(2-Ethoxy-3,5-difluorobenzyl)acetamide |
| This compound | Benzoic Acid | EDC/HOBt | N-(2-Ethoxy-3,5-difluorobenzyl)benzamide |
| This compound | Acetic Anhydride | Base (e.g., Pyridine) | N-(2-Ethoxy-3,5-difluorobenzyl)acetamide |
Schiff Base Condensation Reactions
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jecst.orgnih.gov The reaction is typically catalyzed by either an acid or a base and often requires the removal of water to drive the equilibrium toward the product. researchgate.net
These imine derivatives are important intermediates in their own right and can be used in further synthetic transformations or as ligands in coordination chemistry.
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Conditions | Product (Schiff Base) |
| This compound | Benzaldehyde | Acid catalyst, heat | N-(2-Ethoxy-3,5-difluorobenzyl)benzenemethanimine |
| This compound | Acetone | Dean-Stark trap | N-(Propan-2-ylidene)-1-(2-ethoxy-3,5-difluorophenyl)methanamine |
| This compound | Salicylaldehyde | Ethanol (B145695), reflux | 2-(((2-Ethoxy-3,5-difluorobenzyl)imino)methyl)phenol |
Aromatic Substitutions and Functionalizations Governed by Fluoro and Ethoxy Groups
The substitution pattern on the aromatic ring significantly influences its reactivity towards substitution reactions. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) on Fluorine-Bearing Aromatic Rings
The presence of two fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluoride (B91410) ions, which are good leaving groups in this context. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com
The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups (in this case, the fluorine atoms themselves) positioned ortho or para to the leaving group. youtube.com In this compound, each fluorine atom is ortho and para to the other, providing mutual activation. The electron-donating ethoxy group at the 2-position may slightly disfavor the reaction electronically but can influence the regioselectivity. Substitution is most likely to occur at the C-3 or C-5 position.
| Nucleophile | Reagent Example | Potential Product |
| Amine | Morpholine | 4-((2-Ethoxy-3-fluoro-5-aminobenzyl)amino)morpholine or 4-((2-Ethoxy-5-fluoro-3-aminobenzyl)amino)morpholine |
| Alkoxide | Sodium Methoxide | 2-Ethoxy-3-fluoro-5-methoxybenzylamine or 2-Ethoxy-5-fluoro-3-methoxybenzylamine |
| Thiolate | Sodium Thiophenoxide | 2-Ethoxy-3-fluoro-5-(phenylthio)benzylamine or 2-Ethoxy-5-fluoro-3-(phenylthio)benzylamine |
Carbon-Hydrogen (C-H) Bond Activation and Functionalization
The direct functionalization of C-H bonds is a powerful tool in modern synthetic chemistry, offering an atom-economical pathway to complex molecules. In the context of this compound, the primary amine group can act as a directing group, facilitating the activation of ortho-C-H bonds by transition metal catalysts. While specific studies on this compound are not extensively documented in publicly available research, the principles of C-H activation in analogous fluorinated benzylamines provide significant insights.
Research on the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines has demonstrated that the fluorine substituents significantly influence the regioselectivity of C-H activation. york.ac.uknih.govacs.org For instance, in the reaction of N,N-dimethyl-3-fluorobenzylamine with palladium acetate, cyclopalladation can occur at either the C2 or C6 position, leading to a mixture of regioisomeric palladacycles. acs.org The outcome of such reactions is sensitive to the reaction conditions, including the solvent and the palladium source. york.ac.uknih.gov
In the case of this compound, the primary amine can direct a metal catalyst to the ortho-C6 position. The presence of a fluorine atom at C5 and an ethoxy group at C2 introduces both steric and electronic biases that would influence the regioselectivity of such a transformation. It is conceivable that the C-H bond at the C6 position would be the primary site for functionalization due to direction from the aminomethyl group.
Dual catalytic systems, for instance using copper and a transient directing group, have also been employed for the C-H sulfonylation of benzylamines. nih.gov This methodology allows for the formation of C-S bonds at the ortho position, and its applicability to a substrate like this compound would be anticipated, provided the electronic and steric factors are amenable.
Table 1: Regioselectivity in the Cyclopalladation of a Fluorinated Benzylamine Analogue
| Substrate | Catalyst System | Site of C-H Activation | Regioisomeric Ratio | Reference |
| N,N-dimethyl-3-fluorobenzylamine | Pd(OAc)₂ | C2 and C6 | Non-selective | acs.org |
Note: This data is for an analogous compound and serves to illustrate the principles of C-H activation in fluorinated benzylamines.
Stereochemical Aspects in Derivatization
The stereochemistry of derivatization reactions becomes critical when this compound is reacted with chiral reagents or catalysts, or if the reaction creates a new stereocenter. The aminomethyl group is prochiral, and reactions at this position or at the ortho-C-H bond can lead to the formation of chiral products.
For instance, the reduction of an imine formed from this compound and a chiral ketone would lead to a diastereomeric mixture of secondary amines. The stereochemical outcome would be influenced by the steric bulk of the substituents on both the benzylamine and the ketone, following established models of asymmetric induction.
While specific studies detailing the stereoselective derivatization of this compound are not prominent in the literature, the broader field of asymmetric synthesis provides a framework for predicting and controlling the stereochemistry of its reactions. The use of chiral catalysts, auxiliaries, or reagents would be necessary to achieve high levels of stereoselectivity in the synthesis of chiral derivatives.
Influence of Substituents on Chemical Reactivity and Selectivity
The substituents on the aromatic ring of this compound, namely the ethoxy and difluoro groups, exert profound electronic and steric effects that govern its reactivity and the selectivity of its transformations.
The two fluorine atoms at the C3 and C5 positions are strongly electron-withdrawing due to their high electronegativity. This inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution. However, the fluorine atoms also possess a lone pair of electrons that can be donated to the aromatic ring via resonance (+M effect), although this effect is generally weaker than the inductive effect for halogens.
Conversely, the ethoxy group at the C2 position is an activating group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance (+M effect), increasing the electron density, particularly at the ortho and para positions. The ethoxy group also exerts a weaker electron-withdrawing inductive effect (-I).
Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The ethoxy group at the C2 position and the fluorine atom at the C3 position create a sterically crowded environment around the aminomethyl group at C1. This steric bulk can influence the approach of reagents and catalysts.
In reactions targeting the ortho-C-H bond, the C6 position is sterically more accessible than the C2 position, which is flanked by the ethoxy group. Therefore, C-H activation and subsequent functionalization are more likely to occur at the C6 position.
The steric environment also affects the reactivity of the amine group itself. Bulky electrophiles may react more slowly with the primary amine due to the steric hindrance imposed by the ortho-substituents. This can be an important consideration in acylation, alkylation, and other derivatization reactions of the amine.
Spectroscopic Characterization and Structural Analysis of 2 Ethoxy 3,5 Difluorobenzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. Its application to 2-Ethoxy-3,5-difluorobenzylamine and its derivatives provides invaluable insights into the atomic arrangement and conformational dynamics of these molecules.
¹H and ¹³C NMR spectroscopy are fundamental in confirming the primary structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the ethoxy group's ethyl protons (a triplet and a quartet), the benzylic methylene (B1212753) protons (a singlet or a pair of doublets depending on chirality), and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing their positions on the difluorinated benzene (B151609) ring.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating ethoxy group. For instance, in related fluorinated compounds, the presence of fluorine atoms can modulate the chemical shifts of nearby carbons significantly. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethoxy) | ~1.4 (triplet) | ~15 |
| OCH₂ (ethoxy) | ~4.1 (quartet) | ~65 |
| CH₂NH₂ | ~3.9 (singlet) | ~40 |
| Aromatic CH | 6.8 - 7.2 (multiplets) | 100 - 160 (with C-F coupling) |
| C-F | - | 150 - 165 (large ¹JCF) |
| C-OEt | - | ~150 |
| C-CH₂NH₂ | - | ~130 |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
The structural elucidation of novel triphenylamine (B166846) based rhodamine derivatives has been successfully achieved using ¹H and ¹³C NMR spectroscopy, highlighting the power of these techniques in characterizing complex molecules. rsc.org
¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum would provide direct information about the chemical environment of the two fluorine atoms. The chemical shifts of the fluorine atoms are highly sensitive to their electronic surroundings. nih.gov
The presence of two non-equivalent fluorine atoms at positions 3 and 5 on the benzene ring would result in two distinct signals in the ¹⁹F NMR spectrum. The coupling between these fluorine atoms (JFF) and with neighboring protons (JHF) would provide further structural confirmation. The large chemical shift range of ¹⁹F NMR, spanning approximately 300 ppm, allows for excellent signal dispersion and detailed analysis. nih.gov The development of new ¹⁹F NMR methodologies has enabled the structural determination of fluorinated molecules even within complex mixtures. nih.govrsc.org
The ethoxy group and the aminomethyl group in this compound can exhibit rotational freedom, leading to different conformational isomers. Dynamic NMR (DNMR) techniques can be employed to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for rotation.
For instance, at low temperatures, the rotation around the C-O bond of the ethoxy group or the C-C bond of the benzyl (B1604629) group might become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. The study of fluorinated pyrrolidines has demonstrated the use of NMR, including heteronuclear NOE experiments, to analyze ring conformations influenced by stereoelectronic effects. nih.gov Similarly, a combination of NMR spectroscopy and theoretical calculations has been used to investigate the conformational behavior of N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) in solution. javeriana.edu.co
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. youtube.com These methods are complementary, as some vibrations may be more active in IR while others are more prominent in Raman spectra. fiveable.me
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C-O stretching of the ethoxy group (around 1250 cm⁻¹), and C-F stretching (in the region of 1100-1300 cm⁻¹). The NIST WebBook provides reference IR spectra for related compounds like benzylamine (B48309) and its derivatives, which can serve as a basis for comparison. chemicalbook.comnist.gov For example, pure benzylamine exhibits asymmetrical and symmetrical N-H stretching modes at 3372 and 3303 cm⁻¹, respectively. researchgate.net
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone. fiveable.me The combination of IR and Raman data allows for a more complete assignment of the vibrational modes and a deeper understanding of the molecular structure. Data for similar molecules like 2,4-difluorobenzylamine (B110887) and 3,5-difluorobenzylamine (B151417) are available in databases such as PubChem, providing a valuable reference for spectral interpretation. nih.govnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (amine) | Stretching | 3300 - 3500 | IR |
| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |
| C-H (aliphatic) | Stretching | 2850 - 2970 | IR, Raman |
| C=C (aromatic) | Stretching | 1450 - 1600 | IR, Raman |
| C-O (ether) | Stretching | 1200 - 1270 | IR |
| C-F (aryl) | Stretching | 1100 - 1300 | IR |
Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)
UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of molecules. biocompare.comyoutube.com These techniques probe the transitions between electronic energy levels upon absorption and emission of light.
The UV-Visible absorption spectrum of this compound in a suitable solvent would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions. researchgate.net The substitution pattern on the benzene ring, with both an electron-donating ethoxy group and electron-withdrawing fluorine atoms, will influence the energy of these transitions and thus the position of the absorption maxima (λmax).
Fluorescence spectroscopy provides information about the emission of light from the molecule as it returns from an excited state to the ground state. drawellanalytical.com The fluorescence spectrum, quantum yield (the efficiency of fluorescence), and fluorescence lifetime are key photophysical parameters that characterize the emissive properties of a molecule. nih.gov The introduction of fluorine atoms can significantly impact these properties. For instance, studies on fluorinated tolanes have shown that the number and position of fluorine substituents affect their photoluminescence behavior. nih.gov Similarly, the photophysical properties of cyanophenylalanine derivatives have been shown to be useful for studying protein structure and dynamics. rsc.org
By analyzing the absorption and emission spectra, along with the fluorescence quantum yield and lifetime, a comprehensive understanding of the electronic transitions and photophysical behavior of this compound can be achieved. This information is valuable for potential applications in areas such as fluorescent probes and materials science. mdpi.com
Solvent Effects on Spectroscopic Features
The spectroscopic properties of a molecule, such as its absorption maxima in UV-Visible spectroscopy and chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, are often influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. researchgate.net
While specific experimental data for this compound is not extensively documented in the reviewed literature, the behavior of analogous fluorinated aromatic compounds and benzylamines allows for a predictive analysis. The polarity of the solvent can induce shifts in the absorption bands. researchgate.net For instance, in UV-Vis spectroscopy, a shift to a longer wavelength is termed a bathochromic shift (red shift), while a shift to a shorter wavelength is a hypsochromic shift (blue shift). sigmaaldrich.com The direction and magnitude of these shifts depend on the nature of the electronic transition (e.g., π → π* or n → π*) and the specific interactions (hydrogen bonding, dipole-dipole forces) between the solute and solvent. researchgate.net
In ¹⁹F NMR spectroscopy, solvent effects are also prominent. The chemical shifts of fluorine nuclei in aryl fluorides are known to be sensitive to the solvent environment. acs.orgrsc.org This sensitivity can be exploited to study intermolecular interactions. For example, the upfield shift of fluorine resonances in nitro-fluorobenzenes upon the addition of amines in a non-polar solvent like toluene (B28343) has been attributed to the formation of association complexes, primarily through hydrogen bonding. rsc.org For this compound, one would expect its ¹H and ¹³C NMR signals, and particularly its ¹⁹F NMR signals, to show variations in chemical shift depending on the hydrogen-bonding capability and polarity of the solvent used. libretexts.org
Table 1: Expected Solvent-Induced Shifts for Aromatic Amines
| Solvent Type | Polarity | Expected UV-Vis Shift (π → π*) | Expected NMR Shift | Rationale |
|---|---|---|---|---|
| Non-polar (e.g., Hexane) | Low | Baseline | Baseline | Minimal solute-solvent interaction. Spectra may show fine structure. chemdict.com |
| Polar Aprotic (e.g., Acetone) | Medium | Moderate Bathochromic | Downfield (¹H) | Dipole-dipole interactions stabilize the more polar excited state. |
| Polar Protic (e.g., Ethanol) | High | Significant Bathochromic | Significant Downfield (¹H) | Hydrogen bonding with the amine and ethoxy groups stabilizes the excited state, leading to a red shift. researchgate.net Solvent association can also affect NMR chemical environments. rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₉H₁₁F₂NO, corresponding to a molecular weight of approximately 187.19 g/mol . cymitquimica.com
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. For primary amines like benzylamine, the molecular ion peak is typically an odd number, and alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org
The fragmentation of protonated benzylamines, often studied by electrospray ionization-tandem mass spectrometry (ESI-MS/MS), commonly begins with the loss of an ammonia (B1221849) (NH₃) molecule. nih.gov Subsequent fragmentation can be complex and may involve rearrangements. nih.govnih.gov For this compound, the primary fragmentation pathways are expected to involve the loss of the aminomethyl group, cleavage of the ethyl group from the ether linkage, and potentially the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or carbon monoxide (CO). The presence of two fluorine atoms would be a key diagnostic feature in the mass spectrum.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (approx.) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 187 | [C₉H₁₁F₂NO]⁺• | - | Molecular Ion (M⁺•) |
| 170 | [C₉H₈F₂O]⁺• | NH₃ | Loss of ammonia from the protonated molecule nih.gov |
| 158 | [C₈H₈F₂NO]⁺ | CH₃• | Loss of a methyl radical from the ethoxy group |
| 142 | [C₈H₅F₂O]⁺ | •CH₂NH₂ | Alpha-cleavage, loss of the aminomethyl radical |
| 127 | [C₇H₅F₂]⁺ | •OCH₂CH₃, •NH₂ | Loss of ethoxy and amino radicals |
| 91 | [C₆H₅]⁺ | - | Benzyl cation (less likely due to substituents) nih.gov |
Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide exact masses.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the network of intermolecular interactions that dictate the crystal packing. nih.gov Although a specific crystal structure for this compound has not been reported in the surveyed literature, studies on related fluorinated aromatic compounds and benzylamine salts provide a strong basis for predicting its solid-state characteristics. nih.govnih.gov
A crystal structure analysis of this compound would reveal the exact spatial orientation of its constituent groups. Key parameters that would be determined include:
Bond Lengths: Precise measurements of all covalent bonds, such as C-F, C-O, C-N, and the bonds within the aromatic ring. These can offer insights into the electronic effects of the substituents.
Bond Angles: The angles between adjacent bonds, which would confirm the geometry around the sp²-hybridized aromatic carbons and the sp³-hybridized benzylic carbon and ether oxygen.
The planarity of the difluorobenzene ring would be assessed, along with the orientation of the ethoxy and aminomethyl substituents relative to this ring.
Table 3: Typical Bond Lengths Expected in the Crystal Structure
| Bond Type | Typical Length (Å) | Context/Reference |
|---|---|---|
| C(aromatic)-F | 1.33 - 1.36 | Dependent on electronic environment |
| C(aromatic)-C(aromatic) | 1.38 - 1.40 | Standard for benzene derivatives |
| C(aromatic)-O | 1.36 - 1.38 | Ether linkage to an aromatic ring |
| O-C(ethyl) | 1.42 - 1.44 | Standard ether linkage |
| C(aromatic)-C(benzylic) | 1.50 - 1.52 | Single bond between sp² and sp³ carbons |
| C(benzylic)-N | 1.47 - 1.49 | Typical for benzylamines nih.gov |
The supramolecular architecture of crystalline this compound would be governed by a variety of intermolecular interactions. The primary amine group (-NH₂) is a strong hydrogen bond donor, and the ether oxygen is a potential hydrogen bond acceptor. Therefore, strong N-H···N or N-H···O hydrogen bonds are expected to be significant structure-directing interactions. nih.gov
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H | N, O | Strong, primary structure-directing force nih.gov |
| C-H···F Interaction | C(aromatic)-H, C(aliphatic)-H | F | Weak, but collectively important for crystal packing nih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Can contribute to stability, influenced by fluorine substituents nih.gov |
| C-H···π Interaction | C-H | Aromatic Ring | Weak, contributes to overall lattice energy |
Advanced Applications of 2 Ethoxy 3,5 Difluorobenzylamine in Chemical Sciences
Role as a Key Chemical Building Block and Intermediate in Multistep Syntheses
The unique structural and electronic features of 2-Ethoxy-3,5-difluorobenzylamine make it a valuable intermediate in multistep synthetic sequences. The presence of the amine functionality provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, allowing for its incorporation into larger, more complex molecular architectures.
Construction of Fluorinated Aromatic Scaffolds for Chemical Research
Fluorinated aromatic and heterocyclic scaffolds are of paramount importance in medicinal chemistry and materials science. The difluorinated phenyl ring of this compound serves as a robust platform for the construction of such scaffolds. The fluorine atoms can influence the acidity of the N-H protons in the benzylamine (B48309) group, as well as the conformational preferences of the molecule, which can be exploited in the design of new bioactive compounds and materials.
While direct examples of the use of this compound in the synthesis of complex fluorinated aromatic scaffolds are not extensively documented in publicly available literature, the utility of closely related fluorinated benzylamines is well-established. For instance, fluorinated benzylamines are known to be key precursors in the synthesis of a variety of heterocyclic systems. The reactivity of the amine group allows for cyclization reactions with suitable partners to form nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents.
The table below illustrates the potential of fluorinated benzylamine derivatives as building blocks by showcasing the types of heterocyclic scaffolds that can be synthesized from them.
| Precursor Type | Reagent | Resulting Scaffold | Potential Significance |
| Fluorinated Benzylamine | Dicarbonyl Compound | Fluorinated Pyrrole | Core of various bioactive molecules |
| Fluorinated Benzylamine | Orthoester/Formic Acid | Fluorinated Imidazole | Important in medicinal chemistry |
| Fluorinated Benzylamine | α,β-Unsaturated Ketone | Fluorinated Dihydropyridine | Calcium channel blocker analogs |
These examples highlight the synthetic versatility of the fluorinated benzylamine moiety, suggesting that this compound is a promising candidate for the construction of novel and synthetically challenging fluorinated aromatic scaffolds for chemical research.
Precursor for Advanced Organic Materials and Functional Molecules
The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Fluorinated organic compounds are particularly sought after for their high thermal stability, chemical resistance, and unique electronic characteristics. The incorporation of fluorine can lower the energy levels of molecular orbitals, a property that is highly desirable in the design of organic semiconductors and light-emitting materials. researchgate.net
While the direct application of this compound as a precursor for advanced organic materials is an area of ongoing research, the potential is evident from studies on related compounds. For example, fluoropolymers, known for their exceptional properties, are synthesized from fluorinated monomers. researchgate.net The structural motifs present in this compound could be integrated into polymer backbones or as pendant groups to modulate the properties of the resulting materials.
The amine functionality of this compound allows for its covalent attachment to polymer chains or surfaces, enabling the creation of functionalized materials with specific surface properties. The difluoro-ethoxy-phenyl group can impart a unique combination of hydrophobicity and polarity, which could be exploited in applications such as specialized coatings, membranes, and electronic devices.
Development of Fluorescent Probes and Chemical Imaging Agents
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes and environmental analytes. The design of such probes often involves the strategic combination of a fluorophore with a recognition element. The photophysical properties of the fluorophore can be modulated by its interaction with the target analyte.
The development of fluorescent probes based on this compound is a promising avenue of research. While specific examples are not yet widely reported, the fundamental principles of probe design suggest its potential utility. The fluorinated aromatic ring can serve as a core component of a fluorophore, and the benzylamine group can act as a recognition site or a point of attachment for other binding moieties. For instance, the amine group can be modified to selectively bind to metal ions, anions, or specific biomolecules. Upon binding, a change in the electronic environment of the fluorophore could lead to a detectable change in its fluorescence intensity or wavelength.
The table below outlines the key components of a hypothetical fluorescent probe based on this compound and their respective functions.
| Probe Component | Function |
| 2-Ethoxy-3,5-difluorophenyl group | Core of the fluorophore, influencing photophysical properties |
| Benzylamine moiety | Recognition site or point of attachment for a binding unit |
| Analyte Binding Unit | Selectively interacts with the target analyte |
The development of such probes would benefit from the unique electronic properties conferred by the fluorine and ethoxy substituents, which could lead to enhanced sensitivity and selectivity.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the spontaneous organization of molecules into well-defined, functional structures. Hydrogen bonding is a particularly powerful tool in supramolecular chemistry, enabling the construction of intricate and dynamic architectures. researchgate.net
Design of Hydrogen-Bonded Architectures
The this compound molecule possesses both hydrogen bond donor (the -NH2 group) and acceptor sites (the fluorine and oxygen atoms), making it an excellent candidate for the design of hydrogen-bonded assemblies. The directional nature of the N-H---F and N-H---O hydrogen bonds can be harnessed to control the packing of molecules in the solid state, leading to the formation of predictable one-, two-, or three-dimensional networks. ed.ac.uknih.govdoaj.orgnih.gov
The interplay between the different types of hydrogen bonds, as well as other non-covalent interactions such as π-π stacking, can give rise to complex and fascinating supramolecular structures. The study of the crystal structure of this compound and its derivatives can provide valuable insights into the principles of molecular recognition and crystal engineering.
The following table summarizes the potential hydrogen bonding interactions involving this compound.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Supramolecular Motif |
| -NH2 | F-C | Chain or sheet structures |
| -NH2 | O (ethoxy) | Dimeric or polymeric assemblies |
| -NH2 | N (of another molecule) | Head-to-tail chains |
The rational design of such hydrogen-bonded architectures is a key goal in materials science, with potential applications in areas such as gas storage, separation, and catalysis.
Investigation of Host-Guest Interactions
Host-guest chemistry, a central theme in supramolecular science, involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. researchgate.netresearchgate.net This interaction is governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
Conversely, derivatives of this compound could be designed to act as host molecules. By incorporating this building block into larger macrocyclic or cage-like structures, it would be possible to create novel hosts with tailored binding cavities for specific guest molecules. The fluorinated and ethoxy-substituted aromatic surfaces of such hosts could provide unique binding environments, potentially leading to new applications in sensing, catalysis, and drug delivery.
Applications in Perovskite Solar Cell Technology
The long-term stability and efficiency of perovskite solar cells (PSCs) are significant hurdles in their commercialization. researchgate.net A promising strategy to address these challenges is the use of two-dimensional (2D) and quasi-2D perovskite structures, where large organic cations, known as spacer cations, are inserted into the perovskite crystal lattice. rsc.org These spacer cations play a critical role in the structural and electronic properties of the perovskite material. mdpi.com The design of these organic spacer cations is crucial, with fluorination emerging as a key strategy for enhancing device performance and stability. rsc.org
The introduction of large organic spacer cations, such as protonated this compound, into the perovskite structure can lead to the formation of layered 2D perovskites. These structures exhibit improved environmental stability compared to their 3D counterparts. rsc.org The molecular structure of the spacer cation directly influences the quality of the perovskite film and the lifetime of the charge carriers within it.
The presence of the ethoxy and difluoro substituents on the benzylamine core of this compound can be expected to influence the crystallization process of the perovskite film. The bulky ethoxy group can provide steric hindrance that helps control the crystal growth, potentially leading to more ordered and uniform perovskite layers. The fluorine atoms, with their high electronegativity, can form non-covalent interactions, such as hydrogen bonds, with the inorganic perovskite framework. These interactions can passivate defects at the grain boundaries of the perovskite film, which are notorious for acting as recombination centers for charge carriers. By reducing these defects, the charge carrier lifetime can be significantly extended, leading to higher power conversion efficiencies.
Research on similar fluorinated aromatic spacer cations has shown that even subtle changes in the position of the fluorine atoms can dramatically affect the final device performance. researchgate.net The specific 3,5-difluoro substitution pattern, combined with the 2-ethoxy group in this compound, offers a unique combination of steric and electronic effects that can be leveraged to optimize film morphology and charge carrier dynamics.
Table 1: Illustrative Impact of Spacer Cation Design on Perovskite Film Properties
| Spacer Cation | Film Roughness (nm) | Average Grain Size (μm) | Carrier Lifetime (ns) |
| Benzylamine | 15.2 | 0.8 | 150 |
| 4-Fluorobenzylamine | 12.5 | 1.1 | 250 |
| This compound | 8.7 | 1.5 | 450 |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of spacer cation design based on established principles in perovskite solar cell research.
The efficiency of a perovskite solar cell is heavily dependent on the effective dissociation of photogenerated excitons (electron-hole pairs) into free charge carriers. The organic spacer cations can play a crucial role in this process through the generation of local dipole fields. researchgate.net
The strategic placement of electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the benzene (B151609) ring of this compound results in a significant molecular dipole moment. When these molecules are incorporated as spacer cations, they can create an oriented dipole field at the interface between the organic and inorganic layers of the perovskite structure.
Table 2: Influence of Spacer Cation Dipole Moment on Charge Dissociation Efficiency
| Spacer Cation | Calculated Dipole Moment (Debye) | Exciton Binding Energy (meV) | Charge Dissociation Efficiency (%) |
| Benzylamine | 1.5 | 45 | 85 |
| 4-Fluorobenzylamine | 2.9 | 38 | 90 |
| This compound | 4.2 | 30 | 95 |
Note: The data in this table is illustrative and based on the established correlation between spacer cation dipole moments and charge dissociation in perovskite solar cells.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The future of 2-Ethoxy-3,5-difluorobenzylamine's accessibility and application hinges on the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies, while likely effective at a lab scale, may not be optimal for larger-scale production or for minimizing environmental impact. Future research is expected to focus on:
Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to reduce waste and energy consumption. This could involve exploring enzymatic resolutions or biocatalytic routes to introduce the amine functionality with high stereoselectivity.
Flow Chemistry Synthesis: The adoption of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this and related benzylamines.
Catalytic C-H Amination: A forward-looking approach would involve the direct amination of a C-H bond on a precursor molecule, bypassing the need for pre-functionalized starting materials and thereby shortening the synthetic sequence.
Exploration of Undiscovered Reactivity and Derivatization Pathways
The primary amine and the electron-rich, fluorinated aromatic ring are ripe for a wide array of chemical transformations. A systematic exploration of the reactivity of this compound will be crucial for unlocking its full synthetic potential. Key research avenues include:
N-Functionalization: The amine group serves as a versatile handle for the introduction of a wide range of functionalities through reactions such as acylation, alkylation, arylation, and sulfonylation, leading to a diverse library of new compounds.
Electrophilic Aromatic Substitution: The directing effects of the ethoxy and fluorine substituents on the aromatic ring could be systematically studied to control the regioselectivity of further substitutions, enabling the synthesis of polysubstituted aromatic compounds.
Metal-Catalyzed Cross-Coupling Reactions: The development of novel ligands and catalytic systems could enable the participation of the C-F bonds in cross-coupling reactions, a challenging but highly rewarding area of research.
Integration of Advanced Computational Methods for Predictive Chemistry
In silico studies are poised to play a pivotal role in accelerating the research and development of this compound and its derivatives. Computational chemistry can provide valuable insights that guide experimental work, saving time and resources. Future computational efforts will likely focus on:
Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) and other high-level computational methods to model reaction pathways and predict the outcomes of various chemical transformations.
Molecular Property Prediction: Calculating key physicochemical properties such as solubility, lipophilicity, and electronic properties to guide the design of molecules with desired characteristics for specific applications.
Virtual Screening: Employing computational docking and screening techniques to identify potential biological targets or to design materials with specific electronic or optical properties.
Expansion into Emerging Areas of Material Science and Organic Optoelectronics
Fluorinated Polymers: Incorporation into polymers could lead to materials with low dielectric constants, high thermal stability, and specific optical properties.
Liquid Crystals: The rigid aromatic core and the potential for introducing various side chains make it a candidate for the design of novel liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): As a component of charge-transporting or emissive layers in OLEDs, leveraging the electronic properties imparted by the fluorine and ethoxy groups.
Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Studies
The most profound advances in understanding and applying this compound will come from integrated research programs that combine the strengths of different scientific disciplines. A synergistic approach would involve a continuous feedback loop between:
Synthesis: To create new derivatives and probe reactivity.
Spectroscopy: To characterize the new compounds and study their properties.
Computational Modeling: To rationalize experimental observations and predict new avenues for exploration.
This integrated strategy will be essential for building a comprehensive understanding of the structure-property relationships in this class of compounds, ultimately paving the way for their rational design and application in a wide range of scientific and technological fields.
Q & A
Q. How can I optimize the synthesis of 2-Ethoxy-3,5-difluorobenzylamine to improve yield and purity?
- Methodological Answer : Focus on halogenation and amination steps using fluorinated benzyl precursors. For example, introduce the ethoxy group via nucleophilic substitution on a 3,5-difluorobenzyl scaffold under anhydrous conditions. Use catalysts like CuI or Pd-based complexes to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane . Adjust solvent polarity (e.g., DMF or THF) to optimize intermediate stability.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify C-F stretches (1000–1100 cm⁻¹) and amine N-H bends (~1600 cm⁻¹). Compare with ab initio calculations for structural validation .
- NMR : Use -NMR to resolve fluorine environments (δ -110 to -160 ppm for aromatic F) and -NMR to confirm ethoxy (-OCHCH) integration and coupling patterns.
- Mass Spectrometry : Confirm molecular weight (187.19 g/mol) via ESI-MS and fragmentation patterns to validate substituent positions .
Q. How do solvent systems and pH influence the solubility and stability of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 2–12). Fluorine atoms enhance lipophilicity, but the ethoxy group may improve water solubility at acidic pH. Stability studies under UV light, heat (40–80°C), and oxidative conditions (HO) should be conducted, with HPLC monitoring for degradation products .
Advanced Research Questions
Q. What mechanistic insights explain regioselective functionalization challenges in synthesizing this compound derivatives?
- Methodological Answer : Fluorine’s electron-withdrawing effects direct electrophilic substitution to meta/para positions. Computational modeling (DFT) can predict reactive sites. Use directing groups (e.g., nitro or amino) to control functionalization. For example, nitro groups at the 4-position can be reduced post-synthesis to amines for further derivatization .
Q. How does this compound interact with enzyme active sites, and what structural modifications enhance bioactivity?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) with target enzymes (e.g., cytochrome P450 or kinases). Fluorine’s electronegativity may disrupt hydrogen bonding or π-stacking. Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to probe steric effects. Validate via enzyme inhibition assays (IC) and compare with salicylic acid derivatives .
Q. What computational tools are recommended for predicting synthetic routes and reaction outcomes for novel derivatives?
- Methodological Answer : Use AI-driven platforms (e.g., Pistachio, Reaxys) for retrosynthesis planning. Input the target structure to generate feasible pathways, prioritizing one-step reactions (e.g., amidation or Suzuki coupling). Validate predictions with small-scale trials and adjust parameters (e.g., temperature, solvent) using design of experiments (DoE) .
Q. How can contradictory data on the biological activity of fluorinated benzylamines be resolved?
- Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., cell lines, incubation time). For instance, conflicting reports on antimicrobial activity may arise from variations in bacterial strain susceptibility. Perform dose-response curves and compare with structurally similar controls (e.g., 3,5-dichloro analogs). Meta-analysis of published data can identify trends in fluorine’s role .
Q. What strategies enable regioselective introduction of functional groups to this compound for drug discovery?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the amine with Boc groups to direct alkylation or acylation to the aromatic ring.
- Cross-Coupling : Use Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling for C-N bond formation at fluorine-free positions.
- Click Chemistry : Introduce triazole or azide groups via CuAAC reactions for modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
